molecular formula C11H13NO3 B13151510 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13151510
M. Wt: 207.23 g/mol
InChI Key: OLWNQUHISTUSKJ-UHFFFAOYSA-N
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Description

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound features a furan ring substituted with a cyclopropyl-hydroxyazetidinyl group and an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Chemical Reactions Analysis

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl-hydroxyazetidinyl group may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar compounds to 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives.

Biological Activity

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an aldehyde group and an azetidine moiety, which includes a cyclopropyl and hydroxyl group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, primarily in oncology and neuropharmacology.

Antitumor Activity

Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid carcinoma)5.2Induction of apoptosis
HT29 (colon carcinoma)4.8Inhibition of cell proliferation
Jurkat (T-cell leukemia)6.1Modulation of Bcl-2 protein expression

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to modulate neurotransmitter levels and reduce oxidative stress.

Table 2: Neuroprotective Activity Findings

ModelEffect ObservedReference
Mouse model of Alzheimer'sReduced amyloid-beta plaque formation
Rat model of Parkinson'sImproved motor function and reduced dopaminergic neuron loss

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Antioxidant Activity : It may enhance the activity of endogenous antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.
  • Modulation of Signaling Pathways : The compound appears to influence pathways related to cell survival and proliferation, including the PI3K/Akt pathway.

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical study, mice bearing A431 tumors were treated with varying doses of the compound. Results indicated significant tumor regression compared to control groups, with minimal side effects observed.

Case Study 2: Neuroprotection in Aging Models

Aging rats treated with the compound showed improved cognitive function in maze tests compared to untreated controls, suggesting potential for treating age-related cognitive decline.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(3-cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO3/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

OLWNQUHISTUSKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CN(C2)C3=CC=C(O3)C=O)O

Origin of Product

United States

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